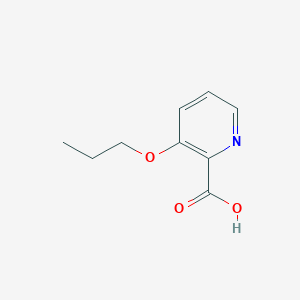

3-Propoxypyridine-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

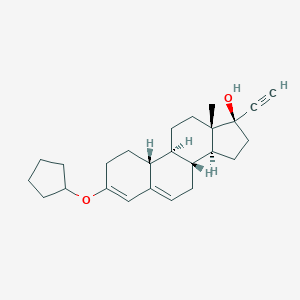

3-Propoxypyridine-2-carboxylic acid (3-PPCA) is an important organic compound that is widely used in research laboratories and in the chemical industry. It is a precursor to many other compounds, including pharmaceuticals and dyes. 3-PPCA is a colorless, crystalline solid with a pungent odor. It is soluble in water, ethanol, and acetone and is insoluble in ether and benzene. 3-PPCA is a versatile compound with a wide range of applications in both organic and inorganic chemistry.

Scientific Research Applications

Influence on Electronic Systems of Biological Molecules

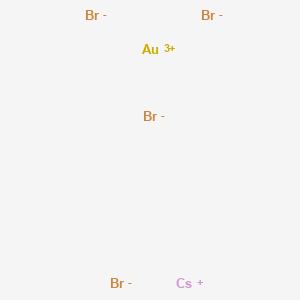

Research has shown that certain metals can significantly influence the electronic systems of biologically important molecules, including carboxylic acids like 3-pyridine carboxylic acids. These studies, utilizing a variety of spectroscopic techniques, have found correlations between the perturbation of electronic systems in ligands and the position of metals in the periodic table. The structure of the carboxylic anion and the effect of hydration on the perturbation of the molecule's electronic system were also key focus areas. Understanding these interactions is crucial for predicting the reactivity and stability of complex compounds, which is essential for comprehending the nature of these compounds' interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biocatalyst Inhibition by Carboxylic Acids

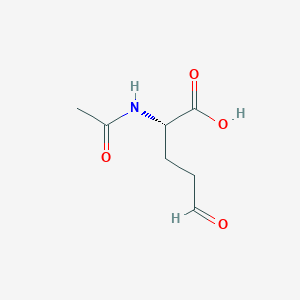

Carboxylic acids, including derivatives of pyridine-2-carboxylic acid, have been identified as inhibitors to microbial biocatalysts at concentrations lower than desired yields and titers. This inhibitory effect, which is significant enough to use some carboxylic acids as food preservatives, poses challenges for fermentative production using microbes. Understanding the mechanisms behind this inhibition can aid in developing metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Biotechnological Routes from Biomass

Lactic acid, a carboxylic acid, serves as a precursor for various chemicals and materials, showcasing the potential for biotechnological routes involving carboxylic acids derived from biomass. Such processes underline the importance of carboxylic acids in sustainable chemistry and highlight the potential for derivatives of pyridine-2-carboxylic acids in similar applications. The review of current status and future prospects of lactic acid derivatives indicates a promising avenue for green chemistry applications (Gao, Ma, & Xu, 2011).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, synthesized via reactions involving carboxylic acids, have been evaluated for their antioxidant and anti-inflammatory activities. This indicates the significance of carboxylic acid derivatives in developing new therapeutic agents with potential applications in treating inflammatory conditions and oxidative stress-related diseases (Raut et al., 2020).

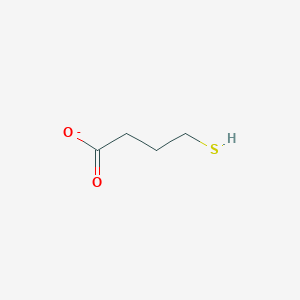

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) emphasizes the importance of carboxylic acids in industrial processes. This review discusses solvent developments for LLX, highlighting the advancements in using novel solvents like ionic liquids for efficient carboxylic acid recovery. Such processes are vital for the production of bio-based plastics and other materials, demonstrating the wide-ranging applications of carboxylic acids in sustainable industrial practices (Sprakel & Schuur, 2019).

Safety and Hazards

properties

IUPAC Name |

3-propoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFABQUUYAJFFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599583 |

Source

|

| Record name | 3-Propoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14440-94-9 |

Source

|

| Record name | 3-Propoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propoxypicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.